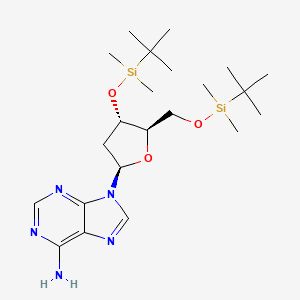

9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

説明

The compound 9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a purine derivative characterized by a tetrahydrofuran ring substituted with two tert-butyldimethylsilyl (TBS) protecting groups. These groups enhance the compound’s stability during synthetic processes, particularly in oligonucleotide and nucleoside analog synthesis . The stereochemistry at the 2R, 4S, and 5R positions of the tetrahydrofuran ring is critical for its biological interactions, as seen in structurally related antiviral and antimicrobial agents .

特性

IUPAC Name |

9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N5O3Si2/c1-21(2,3)31(7,8)28-12-16-15(30-32(9,10)22(4,5)6)11-17(29-16)27-14-26-18-19(23)24-13-25-20(18)27/h13-17H,11-12H2,1-10H3,(H2,23,24,25)/t15-,16+,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIATUHRBNRLS-GVDBMIGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N5O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine, commonly referred to as a purine analogue, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its complex structure that includes silyl ether groups and a purine base, which may influence its interaction with biological systems.

The molecular formula of the compound is C₂₂H₄₁N₅O₃Si₂, with a molecular weight of 479.76 g/mol. It is categorized under research chemicals and is primarily used for experimental purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₄₁N₅O₃Si₂ |

| Molecular Weight | 479.76 g/mol |

| CAS Number | 51549-32-7 |

| Purity | ≥ 98% |

The biological activity of this compound is largely attributed to its structural similarity to nucleotides, allowing it to potentially interfere with nucleotide metabolism and cellular processes such as protein synthesis. Specifically, it may inhibit enzymes involved in purine metabolism or act as a competitive inhibitor for nucleic acid binding sites.

Antiviral Activity

Research indicates that purine analogues can exhibit antiviral properties by mimicking natural substrates in viral replication processes. For instance, compounds similar to this one have been studied for their ability to inhibit viral RNA polymerases, thereby preventing viral replication.

Anticancer Potential

The compound's ability to modulate cellular pathways makes it a candidate for anticancer therapy. Studies have shown that purine analogues can induce apoptosis in cancer cells by disrupting ATP production or interfering with signaling pathways critical for cell survival.

Interaction with Eukaryotic Translation Initiation Factor 4E (eIF4E)

Recent studies have highlighted the role of eIF4E in cancer biology and its interaction with cap structures on mRNA. The compound's design suggests it may act as an inhibitor of eIF4E's binding affinity for capped mRNA, potentially affecting protein synthesis in cancer cells .

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), where it demonstrated a dose-dependent effect on cell viability and proliferation.

- Cellular Uptake and Permeability : Investigations into the permeability of the compound indicated low cellular uptake in certain cell lines, suggesting modifications might be necessary to enhance bioavailability and therapeutic efficacy .

- Structure-Activity Relationship (SAR) : SAR studies have been crucial in understanding how modifications to the purine structure can enhance biological activity. For example, adding specific functional groups has been shown to increase binding affinity to target proteins involved in cancer progression .

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Research indicates that purine derivatives exhibit antiviral properties. The compound's structure allows for potential interactions with viral enzymes, making it a candidate for developing antiviral agents. Studies have shown that modifications in the purine ring can enhance its efficacy against viruses such as HIV and Hepatitis C .

Cancer Research

The compound has been explored for its potential anti-cancer properties. Purine analogs are known to interfere with nucleic acid synthesis, which is crucial in cancer cell proliferation. Investigations into its mechanism of action suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways .

Biochemical Applications

Enzyme Inhibition Studies

Due to its structural similarity to natural substrates, this compound can serve as an inhibitor for various enzymes involved in nucleotide metabolism. Research has highlighted its role in inhibiting enzymes such as adenosine deaminase, which is significant in regulating adenosine levels in tissues .

Nucleotide Synthesis Pathways

Studies have employed this compound to trace nucleotide synthesis pathways in cells. Its incorporation into nucleic acids allows researchers to study metabolic pathways and the effects of nucleotide analogs on cellular functions .

Drug Development

Formulation Development

The compound's stability and solubility profiles make it suitable for formulation into drug delivery systems. Research has focused on developing nanoparticles or liposomes that encapsulate this purine derivative to enhance bioavailability and targeted delivery to specific tissues .

Combination Therapies

There is ongoing research into using this compound in combination with other therapeutic agents to enhance treatment outcomes in diseases like cancer and viral infections. Its synergistic effects with existing drugs could lead to more effective treatment regimens .

- Study on Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modified purine derivatives showed significant antiviral activity against HCV by inhibiting the NS5B polymerase enzyme. The specific role of 9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine was highlighted as a promising candidate for further development .

- Cancer Cell Line Studies : Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential use as an anti-cancer agent .

- Enzymatic Activity Modulation : A biochemical analysis reported in Biochemical Pharmacology assessed the inhibitory effects of this compound on adenosine deaminase activity, revealing significant insights into its potential therapeutic applications in modulating adenosine levels for treating inflammatory diseases .

類似化合物との比較

Key Observations:

- Lipophilicity : Compounds with additional alkyl or aryl groups (e.g., CD, U in ) exhibit higher logP values, favoring cellular uptake but reducing aqueous solubility.

- Synthetic Utility : The benzoylsulfanyl-substituted analogue (Compound 21) serves as an intermediate for thiophosphate-containing oligonucleotides, critical for nuclease resistance .

- Biological Activity: The 4-amino-substituted derivative (Compound 69) shows promise in biocatalyst cofactor design due to its amino group’s nucleophilicity .

Stability Comparison :

- The target compound’s dual TBS protection confers stability against acidic and oxidative conditions, whereas analogues with fewer TBS groups (e.g., Compound 21) require careful handling to prevent premature deprotection .

- The 4-amino-substituted analogue (Compound 69) exhibits greater thermal stability (decomposition >200°C) compared to the target compound (~180°C) due to intramolecular hydrogen bonding .

Q & A

Q. What are the key synthetic strategies for preparing this silyl-protected purine derivative?

The compound is synthesized via multi-step nucleoside chemistry, focusing on regioselective silylation and protection-deprotection sequences. For example:

- Step 1 : Introduction of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl and hydroxymethyl moieties on the tetrahydrofuran ring under anhydrous conditions using TBSCl and imidazole in DMF .

- Step 2 : Coupling the protected sugar moiety to the purine base via Vorbrüggen glycosylation, employing trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst .

- Step 3 : Final deprotection using tetrabutylammonium fluoride (TBAF) in THF to remove silyl groups, followed by purification via flash column chromatography (hexanes:EtOAc gradients) .

Key Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regiochemistry via H NMR (e.g., distinguishing axial vs. equatorial silyloxy protons) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regioselective silylation. For example, the TBS-protected oxygens exhibit distinct upfield shifts (δ 0.0–0.5 ppm for Si(CH) groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with expected [M+H] peaks matching theoretical values (e.g., CHNOSi) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Q. What safety protocols are essential during handling?

- Moisture Sensitivity : The TBS groups are hydrolytically unstable. Conduct reactions under inert atmosphere (N/Ar) and use anhydrous solvents .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for steps involving volatile reagents (e.g., TMSOTf) .

- Waste Disposal : Quench silylation reagents with ethanol before disposal to prevent exothermic reactions .

Advanced Research Questions

Q. How can steric hindrance from TBS groups impact reaction kinetics or regioselectivity?

The bulky TBS groups can:

- Slow Reaction Rates : For example, in glycosylation steps, steric hindrance may reduce nucleophilic attack efficiency, requiring extended reaction times (e.g., 24–48 hours at 60°C) .

- Direct Regioselectivity : In multi-hydroxyl substrates, TBS preferentially protects less sterically hindered hydroxyls. Computational modeling (DFT) can predict protection sites by comparing transition-state energies .

- Mitigation Strategy : Use smaller silyl groups (e.g., TMS) for transient protection in crowded environments .

Q. How should researchers address contradictory NMR data during structural elucidation?

- Scenario : Observed H NMR splitting patterns deviate from expected first-order coupling (e.g., due to diastereomerism or rotameric equilibria).

- Resolution :

Perform variable-temperature NMR to freeze rotamers (e.g., –40°C in CDCl) .

Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, cross-peaks in HSQC can resolve ambiguous CH groups adjacent to silyloxy moieties .

Compare with analogous compounds (e.g., deprotected intermediates) to isolate spectral contributions from TBS groups .

Q. What strategies optimize yield in large-scale synthesis?

- Continuous-Flow Chemistry : Adapt batch procedures to flow systems for improved heat/mass transfer. For example, use a microreactor for TBS protection steps to minimize side reactions .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry). For instance, a 3 factorial design can identify optimal TBSCl:substrate ratios (typically 1.2–1.5 equivalents) .

- Catalyst Screening : Test alternative Lewis acids (e.g., BF-OEt) for glycosylation to reduce reagent costs .

Q. How can this compound serve as a precursor for probing enzymatic activity?

- Deprotection for Biological Assays : Remove TBS groups with TBAF to generate the free nucleoside, which can be tested against kinases or nucleoside phosphorylases. Monitor enzymatic conversion via LC-MS (e.g., adenosine deaminase activity) .

- Radiolabeling : Introduce P or H isotopes at the phosphate position (post-deprotection) for tracer studies in metabolic pathways .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified silyl groups (e.g., TIPS or TBDPS) to study steric/electronic effects on enzyme binding .

Q. What analytical methods resolve data discrepancies in stability studies?

- For Hydrolytic Degradation :

Use accelerated stability testing (40°C/75% RH) and track silyl group loss via Si NMR .

Pair with LC-MS to identify degradation products (e.g., desilylated nucleosides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。